[(3,4-Dimethoxyphenyl)methyl](ethyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde) is converted to 3,4-Dimethoxycinnamic acid.
- 3,4-Dimethoxycinnamic acid is then converted to 3,4-Dimethoxyphenylpropionic acid.
- 3,4-Dimethoxyphenylpropionic acid is converted to 3,4-Dimethoxyphenylpropionamide.
- Finally, 3,4-Dimethoxyphenylpropionamide is converted to 3,4-Dimethoxyphenethylamine .
A much shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,4-Dimethoxyphenethylamine has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role as an analogue of dopamine and its interactions with biological systems.
Medicine: It has been used in the synthesis of pharmaceutical compounds such as Bevantolol.
Industry: It is used in the production of certain dyes and pigments.
Mechanism of Action
3,4-Dimethoxyphenethylamine exerts its effects primarily through its action as a monoamine oxidase inhibitor . It inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, thereby increasing the levels of these neurotransmitters in the brain . It also appears to inhibit mitochondrial complex I, which can have neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Dopamine (3,4-dihydroxyphenethylamine): The major human neurotransmitter with hydroxy groups at the 3- and 4-positions.
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic compound with an additional methoxy group at the 5-position.
Uniqueness
3,4-Dimethoxyphenethylamine is unique in its structure due to the presence of methoxy groups at the 3- and 4-positions, which differentiates it from dopamine and mescaline. This structural difference imparts distinct pharmacological properties, such as its activity as a monoamine oxidase inhibitor .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
PIRSOWTWSUIYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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